The synthesis of 1-[4-(trifluoromethyl)phenyl]propan-2-amine can be achieved through several methods, primarily involving trifluoromethylation reactions. One common approach includes:
The molecular structure of 1-[4-(trifluoromethyl)phenyl]propan-2-amine features:
The InChI representation for this compound is InChI=1S/C10H12F3N/c1-7(14)6-8-4-2-3-5-9(8)10(11,12)13/h2-5,7H,6,14H2,1H3
, and its SMILES notation is CC(CC1=CC=CC=C1C(F)(F)F)N
. The structure exhibits both hydrophobic characteristics due to the trifluoromethyl group and polar characteristics from the amino group.
1-[4-(Trifluoromethyl)phenyl]propan-2-amine can participate in various chemical reactions:
The mechanism of action for 1-[4-(trifluoromethyl)phenyl]propan-2-amine involves its interaction with biological targets, particularly in pharmacological contexts:
The physical and chemical properties of 1-[4-(trifluoromethyl)phenyl]propan-2-amine include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 203.204 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents; limited solubility in water |
Density | Not specified |
These properties highlight its potential for use in various chemical environments and applications .
1-[4-(Trifluoromethyl)phenyl]propan-2-amine has several scientific applications:
CAS No.: 18465-19-5
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: